![molecular formula C38H67N2O7- B12604997 [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate CAS No. 650604-14-1](/img/structure/B12604997.png)
[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate is a complex organic compound that belongs to the class of tetrahydropyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate typically involves multi-step organic reactions. One possible route could involve the condensation of a triacontan-13-yl ester with a suitable pyrimidine derivative under controlled conditions. The reaction may require catalysts such as acids or bases and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as flow chemistry, high-throughput screening, and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its efficacy, safety, and mechanism of action would be key areas of research.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyrimidine Derivatives: Compounds with similar core structures but different substituents.
Acetate Esters: Compounds with acetate functional groups attached to various molecular backbones.
Uniqueness
The uniqueness of [2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate lies in its specific combination of functional groups and long alkyl chain. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
650604-14-1 |
|---|---|
Molekularformel |
C38H67N2O7- |
Molekulargewicht |
663.9 g/mol |
IUPAC-Name |
2-[2,4,6-trioxo-3-(2-oxo-2-triacontan-13-yloxyethyl)-1,3-diazinan-1-yl]acetate |
InChI |
InChI=1S/C38H68N2O7/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-33(28-26-24-22-20-14-12-10-8-6-4-2)47-37(45)32-40-35(42)30-34(41)39(38(40)46)31-36(43)44/h33H,3-32H2,1-2H3,(H,43,44)/p-1 |
InChI-Schlüssel |
MARUOZSHBJGJIF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCC)OC(=O)CN1C(=O)CC(=O)N(C1=O)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


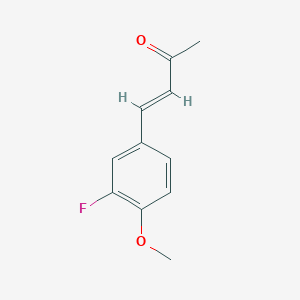
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine](/img/structure/B12604923.png)
![4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile](/img/structure/B12604928.png)
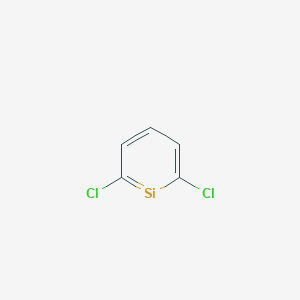
![(3'-Nitro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12604933.png)
![5,10-Dioxaspiro[3.6]dec-7-ene](/img/structure/B12604935.png)
![3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)](/img/structure/B12604939.png)
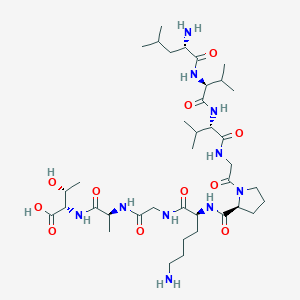
![3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose](/img/structure/B12604957.png)

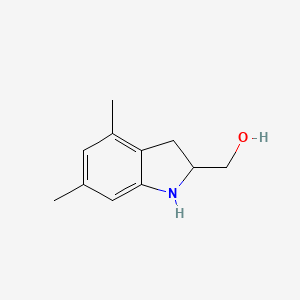
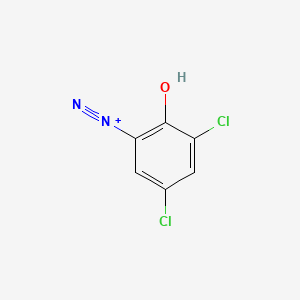
![N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine](/img/structure/B12605002.png)
